molecular formula C24H17ClN2O2S B5429626 (E)-2-(1,3-benzothiazol-2-yl)-3-[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile

(E)-2-(1,3-benzothiazol-2-yl)-3-[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile

Cat. No.: B5429626
M. Wt: 432.9 g/mol
InChI Key: VDNAMABQSHJJAZ-QGOAFFKASA-N
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Description

(E)-2-(1,3-benzothiazol-2-yl)-3-[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile is a complex organic compound with a unique structure that includes a benzothiazole ring, a chlorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1,3-benzothiazol-2-yl)-3-[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with an appropriate aldehyde to form the intermediate Schiff base, followed by a Knoevenagel condensation with a substituted benzaldehyde. The reaction conditions often require the use of a base such as piperidine and solvents like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1,3-benzothiazol-2-yl)-3-[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-2-(1,3-benzothiazol-2-yl)-3-[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (E)-2-(1,3-benzothiazol-2-yl)-3-[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to potential anti-cancer effects. Additionally, the compound may inhibit certain enzymes or signaling pathways, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymerization.

    Bromomethyl methyl ether: A reagent used in organic synthesis.

Uniqueness

(E)-2-(1,3-benzothiazol-2-yl)-3-[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile is unique due to its combination of a benzothiazole ring and substituted phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN2O2S/c1-28-21-11-6-8-16(23(21)29-15-17-7-2-3-9-19(17)25)13-18(14-26)24-27-20-10-4-5-12-22(20)30-24/h2-13H,15H2,1H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNAMABQSHJJAZ-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2Cl)C=C(C#N)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2Cl)/C=C(\C#N)/C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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